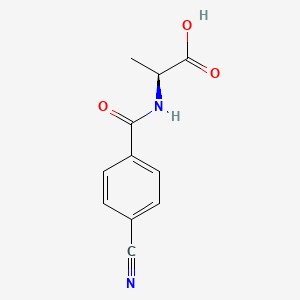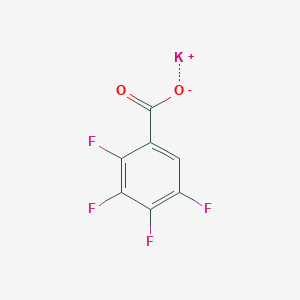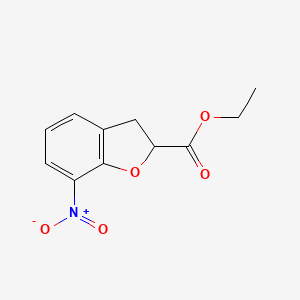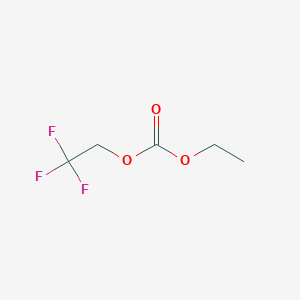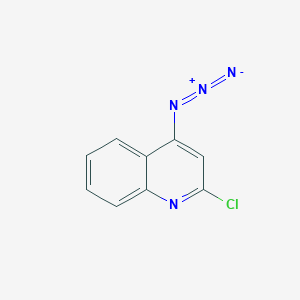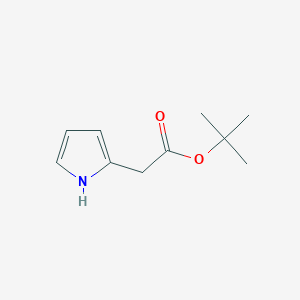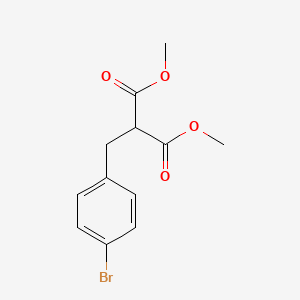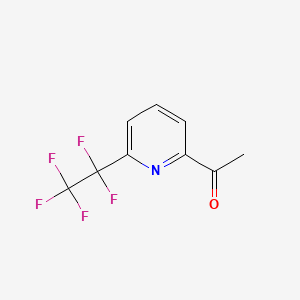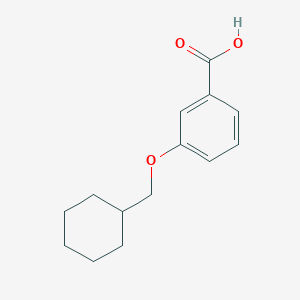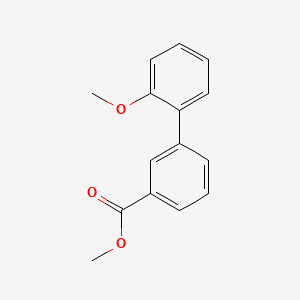
Methyl 3-(2-methoxyphenyl)benzoate
概要
説明
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-(2-methoxyphenyl)benzoate, also known as methyl 2’-methoxy-[1,1’-biphenyl]-3-carboxylate:
Pharmaceutical Development
Methyl 3-(2-methoxyphenyl)benzoate has been explored for its potential in pharmaceutical development due to its structural properties. The compound’s biphenyl structure is often utilized in the design of drugs targeting various biological pathways. Its methoxy group can enhance the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development .
Antimicrobial Agents
Research has shown that derivatives of biphenyl compounds, including Methyl 3-(2-methoxyphenyl)benzoate, exhibit significant antimicrobial activity. These compounds can be effective against a range of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.
Organic Synthesis
Methyl 3-(2-methoxyphenyl)benzoate is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules. This makes it a valuable tool in the field of synthetic organic chemistry, where it can be used to create new compounds for research and industrial applications .
Material Science
In material science, Methyl 3-(2-methoxyphenyl)benzoate is investigated for its potential use in the development of new materials. Its biphenyl structure can contribute to the formation of polymers with desirable properties, such as enhanced thermal stability and mechanical strength. These materials can be used in a variety of applications, including electronics and coatings .
Catalysis
The compound has been studied for its role in catalysis. Its structure allows it to act as a ligand in catalytic reactions, facilitating the transformation of substrates into desired products. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .
Environmental Chemistry
Methyl 3-(2-methoxyphenyl)benzoate is also explored in environmental chemistry for its potential to degrade pollutants. Its chemical properties enable it to participate in reactions that break down harmful substances, contributing to environmental remediation efforts. This application is crucial for developing sustainable methods to manage and mitigate pollution .
Biological Studies
In biological research, Methyl 3-(2-methoxyphenyl)benzoate is used as a probe to study various biochemical processes. Its ability to interact with biological molecules makes it a useful tool for investigating enzyme functions, receptor binding, and other cellular activities. This can lead to a better understanding of biological mechanisms and the development of new therapeutic strategies .
Agricultural Chemistry
The compound is also investigated for its potential use in agricultural chemistry. Its antimicrobial properties can be harnessed to develop new pesticides and herbicides that are effective against a wide range of pests and weeds. This application is important for improving crop protection and ensuring sustainable agricultural practices .
These diverse applications highlight the versatility and importance of Methyl 3-(2-methoxyphenyl)benzoate in scientific research and various industrial fields.
Synthesis, characterization, docking study and antimicrobial activity Methyl 3-(2-methoxyphenyl)benzoate | VWR
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets via various mechanisms, such as free radical reactions and nucleophilic substitutions
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in microbial resistance
Result of Action
Related compounds have been shown to have various effects, such as antimicrobial activity
Action Environment
The action, efficacy, and stability of Methyl 3-(2-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, related compounds have been shown to be effective pesticides, suggesting that they may be influenced by factors such as temperature and humidity . Additionally, safety data sheets suggest that this compound may have combustible properties and form explosive mixtures with air on intense heating .
特性
IUPAC Name |
methyl 3-(2-methoxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-4-3-8-13(14)11-6-5-7-12(10-11)15(16)18-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPAXIJLKCVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185550 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyphenyl)benzoate | |
CAS RN |
168618-50-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-methoxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

